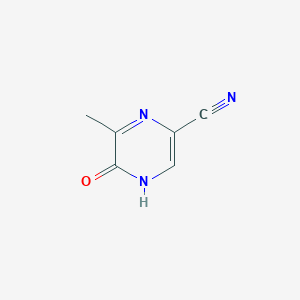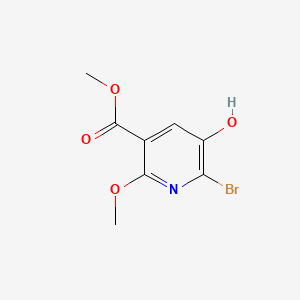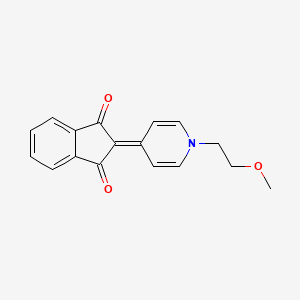
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- is a synthetic organic compound that belongs to the class of indandiones. Indandiones are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a pyridinylidene moiety and a methoxyethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- typically involves multi-step organic reactions. One common approach is the condensation of 1,3-indandione with a suitable pyridine derivative under basic conditions. The reaction may involve the use of reagents such as sodium hydride or potassium carbonate to facilitate the formation of the pyridinylidene moiety. The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indandione derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various functional compounds.
作用机制
The mechanism of action of 1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1,3-Indandione: The parent compound, known for its anticoagulant properties.
2-Acetyl-1,3-indandione: A derivative with applications in coordination chemistry.
4-Hydroxycoumarin: Another anticoagulant with a similar mechanism of action.
Uniqueness
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- stands out due to its unique pyridinylidene moiety and methoxyethyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications.
属性
CAS 编号 |
54778-70-0 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC 名称 |
2-[1-(2-methoxyethyl)pyridin-4-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-21-11-10-18-8-6-12(7-9-18)15-16(19)13-4-2-3-5-14(13)17(15)20/h2-9H,10-11H2,1H3 |
InChI 键 |
WMLMXIHPRJKWFA-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


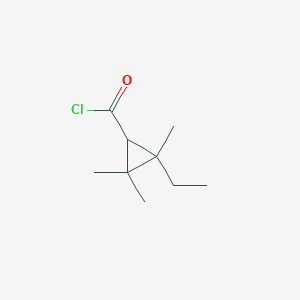
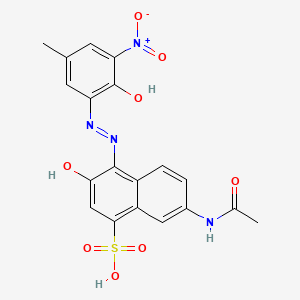
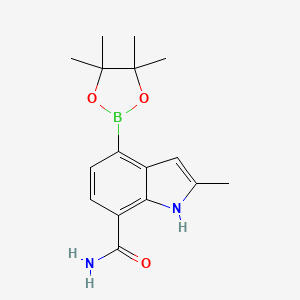
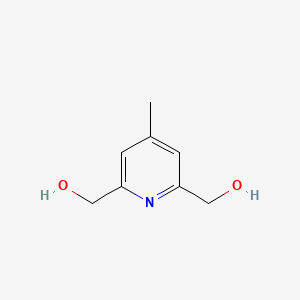
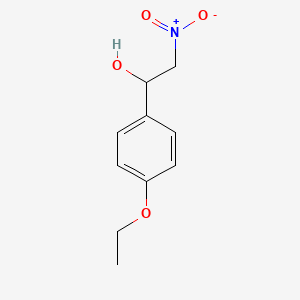
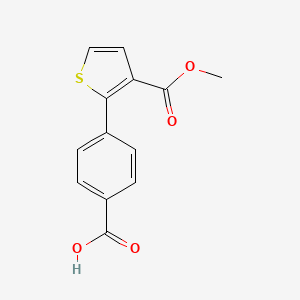

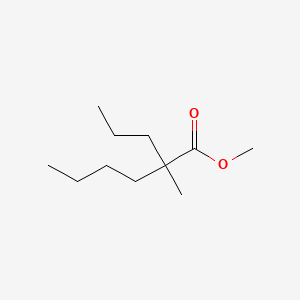
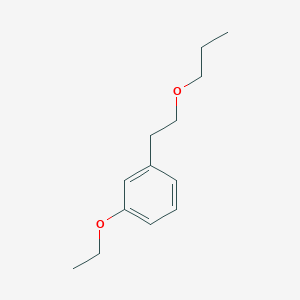
![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)

